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Abstract

N-Methyl-N-isopropyllysergamide (Mipla) is a semi-synthetic psychedelic of the lysergamide
class, structurally related to lysergic acid diethylamide (LSD). First synthesized and studied by
Albert Hofmann, it has seen renewed interest within the research community and as a novel
psychoactive substance. This document provides a comprehensive technical overview of
Mipla, including its chemical properties, synthesis, pharmacological profile, and presumed
mechanism of action. Due to the limited availability of extensive preclinical data for Mipla, this
guide synthesizes the existing literature and provides context based on the broader
understanding of psychedelic lysergamides.

Chemical and Physical Properties

Mipla, or methylisopropyllysergamide, is a chiral molecule with the full IUPAC name (6aR,9R)-
N-isopropyl-N,6-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide. It is a

structural isomer of LSD, where the two ethyl groups on the amide nitrogen are replaced by a

methyl and an isopropyl group.
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Property Value
Molecular Formula C20H25Ns0
Molar Mass 323.44 g/mol
Appearance (Predicted) White crystalline solid
B (Predicted) Soluble in organic solvents such as
Solubility _
ethanol, methanol, and acetonitrile.
Synthesis

The synthesis of Mipla, like other lysergamides, typically starts from lysergic acid or a
derivative thereof. One documented method involves a three-step synthesis starting from
ergometrine maleate[1]. A general approach for the synthesis of lysergic acid amides involves
the activation of the carboxylic acid group of lysergic acid, followed by coupling with the desired

amine.

Experimental Protocol: General Synthesis of Lysergic
Acid Amides

This protocol is a generalized procedure for the synthesis of lysergamide derivatives and
should be adapted and optimized for the specific synthesis of Mipla.

Materials:

» Lysergic acid

e Coupling agents (e.g., PyBOP, HATU)

o N-methylisopropylamine

e Anhydrous, aprotic solvent (e.g., dimethylformamide)
o Tertiary amine base (e.g., diisopropylethylamine)

e Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate
solution, brine, anhydrous magnesium sulfate, silica gel)
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Procedure:

» Activation of Lysergic Acid: Dissolve lysergic acid in an anhydrous, aprotic solvent under an
inert atmosphere. Add the coupling agent and a tertiary amine base. Stir the mixture at room
temperature for a specified time to allow for the formation of the activated ester.

e Amide Coupling: Add N-methylisopropylamine to the reaction mixture. Continue stirring at
room temperature until the reaction is complete, as monitored by thin-layer chromatography
or LC-MS.

o Workup: Quench the reaction with water or a saturated aqueous solution of sodium
bicarbonate. Extract the agueous layer with an organic solvent such as ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

 Purification: Remove the solvent under reduced pressure. Purify the crude product by
column chromatography on silica gel using an appropriate eluent system to yield the pure N-
methyl-N-isopropyllysergamide.

Pharmacology

Mipla's pharmacological activity is primarily attributed to its interaction with serotonin receptors,
particularly the 5-HT2A receptor, where it acts as a partial agonist.[2] This interaction is believed
to be the primary driver of its psychedelic effects.

Receptor Binding Affinity

Quantitative data on the binding affinity of Mipla at various receptors is limited. The most
comprehensive data comes from a study by Huang et al. (1994), which investigated the binding
of several N-isopropyl lysergamide derivatives to rat brain receptors.
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Mipla Ki

Receptor Radioligand Tissue (nM) LSD Ki (nM) Reference
n
[3H]8-OH- Rat Similar to
5-HT1a ] 4.5 [2]
DPAT Hippocampus LSD
) 4-5 fold lower
[BH]Ketanseri o
5-HT2 Rat Cortex affinity than 1.7 [2]
n
LSD
Similar to
5-HT: [*251]DOI Rat Cortex LSD 11 [2]

Note: The study by Huang et al. stated that the Ki values for Mipla at the 5-HT1a and [*2°]]DOI
labeled 5-HT: sites were "similar to those of LSD" without providing the exact numerical values.

In Vivo Potency

The same study by Huang et al. (1994) also evaluated the potency of Mipla in a drug
discrimination paradigm in rats trained to recognize LSD. This in vivo assay provides a
measure of the compound's ability to produce LSD-like subjective effects.

Compound EDso (mg/kg) Relative Potency (LSD = 1)
LSD 0.08 1
Mipla ~0.16 - 0.24 ~0.33-0.5

Note: The EDso for Mipla was reported to be "two to three times larger than that of LSD".

Functional Activity

Specific data from in vitro functional assays for Mipla, such as ECso values from calcium flux or
cAMP accumulation assays, are not readily available in the published literature. Based on its
structural similarity to LSD and its in vivo effects, Mipla is presumed to be a partial agonist at
the 5-HT2A receptor.

Signaling Pathways
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The psychedelic effects of lysergamides are primarily mediated by the activation of the 5-HT2A
receptor, a G-protein coupled receptor (GPCR). Recent research has indicated that the
psychedelic potential of 5-HT2A agonists is correlated with the activation of the Gg/11 signaling
pathway, rather than the (3-arrestin pathway.[3]

Presumed 5-HT2A Receptor Signhaling Cascade for Mipla

The following diagram illustrates the generally accepted signaling pathway for psychedelic 5-
HT2A receptor agonists. It is presumed that Mipla follows a similar mechanism.
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Caption: Presumed 5-HT:2A receptor signaling pathway for Mipla.

Experimental Workflow for Assessing Functional
Activity

A common method to determine the functional activity and signaling bias of a compound at the
5-HT2A receptor is to use cell-based assays that measure downstream signaling events.
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Caption: Workflow for a calcium flux functional assay.

Experimental Protocols
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Detailed experimental protocols for Mipla are not widely published. The following are
generalized protocols based on standard methodologies for characterizing similar compounds.

Radioligand Binding Assay Protocol (General)

This protocol describes a competitive binding assay to determine the affinity of Mipla for a
specific receptor.

Materials:

o Cell membranes expressing the receptor of interest
» Radioligand with known affinity for the receptor

e Mipla in a range of concentrations

o Assay buffer

e Glass fiber filters

 Scintillation fluid

 Scintillation counter

Procedure:

e Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the
radioligand, and varying concentrations of Mipla in the assay buffer. Include wells for total
binding (radioligand and membranes only) and non-specific binding (radioligand,
membranes, and a high concentration of a known unlabeled ligand).

 Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding
equilibrium.

« Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell
harvester. This separates the bound radioligand from the free radioligand.
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e Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound
radioligand.

o Counting: Place the filters in scintillation vials with scintillation fluid and measure the
radioactivity using a scintillation counter.

» Data Analysis: Calculate the specific binding at each concentration of Mipla. Plot the data to
generate a competition curve and determine the ICso value. Calculate the Ki value using the
Cheng-Prusoff equation.

Calcium Flux Assay Protocol (General)

This protocol measures the functional agonism of Mipla at Gg-coupled receptors like the 5-
HT2A receptor.

Materials:

Cells stably expressing the 5-HT2A receptor

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

Mipla in a range of concentrations

Fluorescence plate reader with an injection system
Procedure:

e Cell Plating: Seed the cells in a black-walled, clear-bottom microplate and grow to
confluence.

e Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-
sensitive fluorescent dye in the dark at 37°C for approximately one hour.

o Baseline Measurement: Wash the cells to remove excess dye and measure the baseline
fluorescence in a fluorescence plate reader.
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o Compound Addition: Inject varying concentrations of Mipla into the wells while continuously
measuring the fluorescence.

o Data Analysis: Determine the peak fluorescence response for each concentration of Mipla.
Plot the data to generate a dose-response curve and calculate the ECso value, which
represents the concentration of Mipla that elicits a half-maximal response.

Conclusion and Future Directions

Mipla is a classic lysergamide psychedelic with a pharmacological profile similar to, but less
potent than, LSD. Its primary mechanism of action is believed to be partial agonism at the 5-
HT2A receptor, leading to the activation of the Gg/11 signaling pathway. While some
quantitative data on its receptor binding and in vivo potency exist, a comprehensive
characterization of its full receptor profile and functional activity at various targets is lacking.

Future research should focus on:

o Comprehensive Receptor Screening: A full receptorome screening to identify all potential
molecular targets of Mipla.

« In Vitro Functional Assays: Detailed characterization of Mipla's efficacy and potency at a
wide range of serotonin and other receptors using functional assays.

» Signaling Bias Determination: Investigation into the specific signaling bias of Mipla at the 5-
HT2A receptor (Gg/11 vs. B-arrestin) to better understand its psychedelic potential.

 In Vivo Studies: Further in vivo studies to characterize its behavioral and physiological
effects in more detail.

A more complete understanding of the pharmacology of Mipla will not only be valuable for the
scientific and drug development communities but also for forensic and clinical toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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